Computed Lipophilicity (XLogP3) Comparison Against the Non-Fluorinated Analog
The addition of the trifluoromethyl group to the 7-position of the diazabicyclo[4.1.0]heptane scaffold results in a significant and predictable increase in computed lipophilicity compared to the non-fluorinated analog. The XLogP3-AA value for the target compound is quantitatively higher [1] than that of tert-butyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate [2].
| Evidence Dimension | Computed logP (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.7 |
| Comparator Or Baseline | tert-butyl 2,5-diazabicyclo[4.1.0]heptane-2-carboxylate: 0.7 |
| Quantified Difference | A difference of 1.0 log units, representing approximately a 10-fold increase in lipophilicity. |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07) |
Why This Matters
This 1.0 log unit increase in lipophilicity is a critical parameter for medicinal chemists balancing cellular permeability and aqueous solubility, making the fluorinated building block a tool for distinct property space exploration.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 47003535, Tert-butyl 7-(trifluoromethyl)-2,5-diazabicyclo[4.1.0]heptane-2-carboxylate. View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 50986452, Tert-butyl 2,5-diazabicyclo(4.1.0)heptane-2-carboxylate. View Source
